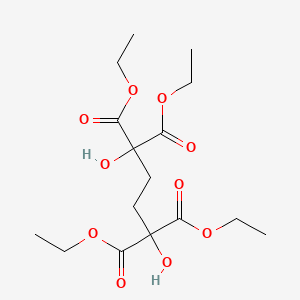![molecular formula C11H21NO2 B5065394 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol](/img/structure/B5065394.png)
2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a chelating agent, meaning that it can bind to metal ions and form stable complexes. It has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol involves the binding of metal ions to the compound. This binding results in the formation of stable complexes that can be used in various biochemical and physiological studies. The compound has been shown to have a high affinity for metal ions, making it a useful tool in these studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol have been extensively studied. This compound has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an antioxidant effect, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol in lab experiments is its high affinity for metal ions. This makes it a useful tool in studying metal ion interactions with various biomolecules. However, the compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many future directions for research involving 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol. One area of interest is the use of this compound in drug development. Its ability to inhibit certain enzymes and protect cells from oxidative damage makes it a potential candidate for the treatment of various diseases. Additionally, further studies could be conducted to investigate the compound's potential toxicity and the development of safer methods for handling and storage. Finally, the compound's binding properties could be further explored to better understand metal ion interactions in biological systems.
Synthesis Methods
The synthesis of 2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol involves the reaction of cyclohexene with formaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified through a series of extraction and distillation processes to obtain the pure compound.
Scientific Research Applications
2,2'-[(3-cyclohexen-1-ylmethyl)imino]diethanol has been widely used in scientific research as a chelating agent. It has been used to study the binding properties of metal ions such as copper, zinc, and iron. This compound has been used in various biochemical and physiological studies, including enzyme kinetics, protein structure, and DNA interactions.
properties
IUPAC Name |
2-[cyclohex-3-en-1-ylmethyl(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-2,11,13-14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDHCKQWSFJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429471 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)


![ethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B5065334.png)
![2-{2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5065346.png)
![1-(4-bromophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065349.png)
![N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5065365.png)
![5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065370.png)

![N-methyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5065397.png)
![5-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065400.png)
